3-Bromo-2-fluorobenzoic acid
Overview
Description
3-Bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-fluorobenzoic acid involves the reaction of o-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C.
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of m-fluorobenzotrifluoride as a starting material. This compound undergoes a series of reactions including nitration, bromination, reduction, deamination, separation, and hydrolysis to produce the target product. The process is designed to be cost-effective and efficient, with high yields .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce different benzoic acid derivatives .
Scientific Research Applications
3-Bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it is used to synthesize inhibitors of BRAF kinase, which is involved in cell growth and is activated by mutations in certain cancers . The molecular targets and pathways involved vary based on the specific derivative or application.
Comparison with Similar Compounds
- 2-Bromo-3-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
Comparison: 3-Bromo-2-fluorobenzoic acid is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3-bromo-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKURTLVTLRSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371267 | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-56-8 | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161957-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-Bromo-2-fluorobenzoic acid as described in the research paper?
A1: The research paper [] details a four-step synthesis of this compound starting from 2-amino-6-fluorobenzonitrile. The steps include:
Q2: How was the synthesized this compound characterized in the study?
A2: The synthesized this compound was characterized using two methods []:
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